Methylenedigallic acid

Beschreibung

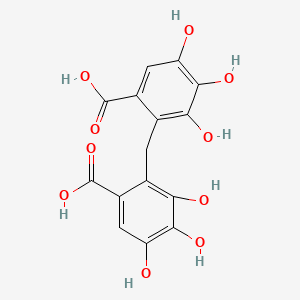

Methylenedigallic acid (C₁₅H₁₂O₁₀) is a polyphenolic compound characterized by two gallic acid moieties linked via a methylene bridge. It is naturally found in plants such as Terminalia chebula and Phyllanthus emblica, where it contributes to antioxidant, anti-inflammatory, and metal-chelating properties . Structurally, its two galloyl groups enable strong hydrogen bonding and redox activity, making it relevant in pharmaceutical and environmental chemistry.

Eigenschaften

CAS-Nummer |

552-21-6 |

|---|---|

Molekularformel |

C15H12O10 |

Molekulargewicht |

352.25 g/mol |

IUPAC-Name |

2-[(6-carboxy-2,3,4-trihydroxyphenyl)methyl]-3,4,5-trihydroxybenzoic acid |

InChI |

InChI=1S/C15H12O10/c16-8-2-6(14(22)23)4(10(18)12(8)20)1-5-7(15(24)25)3-9(17)13(21)11(5)19/h2-3,16-21H,1H2,(H,22,23)(H,24,25) |

InChI-Schlüssel |

HEFYRPDDQCAYRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1O)O)O)CC2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylenedigallic acid can be synthesized through various chemical reactions involving the condensation of gallic acid derivatives. One common method involves the reaction of gallic acid with formaldehyde under acidic conditions, leading to the formation of methylenedigallic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the condensation process.

Industrial Production Methods: In industrial settings, methylenedigallic acid can be produced using high-performance liquid chromatography (HPLC) techniques. The separation and purification of methylenedigallic acid are achieved using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Methylenedigallic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in methylenedigallic acid can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups.

Substitution: The aromatic rings in methylenedigallic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.

Wissenschaftliche Forschungsanwendungen

Methylenedigallic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: Methylenedigallic acid exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.

Industry: Methylenedigallic acid is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methylenedigallic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, methylenedigallic acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparison

Methylenedigallic acid belongs to the hydrolyzable tannin family, sharing structural similarities with digallic acid , ellagic acid , and tannic acid . Key differences lie in bridging groups, oxidation states, and substituents:

| Compound | Molecular Formula | Bridging Group | Key Functional Groups | Bioactivity |

|---|---|---|---|---|

| Methylenedigallic acid | C₁₅H₁₂O₁₀ | -CH₂- | 4 phenolic -OH, 2 carboxyl | Antioxidant, metal chelation |

| Digallic acid | C₁₄H₁₀O₉ | Ester bond | 6 phenolic -OH, 2 carboxyl | Antimicrobial, protease inhibition |

| Ellagic acid | C₁₄H₆O₈ | Lactone ring | 4 phenolic -OH, 2 lactone | Anticarcinogenic, UV protection |

| Tannic acid | C₇₆H₅₂O₄₆ | Multiple esters | 25 phenolic -OH, 5 galloyl | Protein precipitation, antiviral |

Pharmacokinetic and Toxicological Profiles

While methylenedigallic acid’s toxicity data are sparse, comparisons with structurally related compounds reveal critical trends:

- Bioavailability: Methylenedigallic acid’s high molecular weight (344.25 g/mol) limits intestinal absorption compared to smaller phenolics like gallic acid (C₇H₆O₅, 170.12 g/mol). However, its methylene bridge may reduce enzymatic hydrolysis in the gut, prolonging systemic activity .

- Toxicity: Unlike methylenedianiline (a carcinogenic aromatic amine), methylenedigallic acid lacks aromatic amine groups, suggesting lower genotoxic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.